6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE
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Overview
Description
6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE is a compound that features a thiazole ring, a sulfonamide group, and a hexanamide chain. The thiazole ring is a versatile moiety known for its aromatic properties and reactivity, making it a significant component in various biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Formation of the Hexanamide Chain: The final step involves the coupling of the sulfonamide-thiazole intermediate with hexanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with antimicrobial activity.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Known for its anticonvulsant properties.
Uniqueness
6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE is unique due to its specific combination of a thiazole ring, sulfonamide group, and hexanamide chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-13-6-8-14(9-7-13)24(21,22)18-10-4-2-3-5-15(20)19-16-17-11-12-23-16/h6-9,11-12,18H,2-5,10H2,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMXMJDXXJCTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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